molecular formula C19H14Cl2O5 B2540361 (Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-43-2

(Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No. B2540361
CAS RN: 620546-43-2
M. Wt: 393.22
InChI Key: XTACPMJBYYAWPB-IUXPMGMMSA-N
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Description

The compound "(Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate" is a derivative of benzofuran, which is a heterocyclic compound with a structure that includes a fusion of a benzene ring and a furan ring. The presence of the (Z)-configuration indicates a specific geometric isomer where substituents on a double bond are on the same side.

Synthesis Analysis

The synthesis of related (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives has been reported through a sequential coupling-cyclization process. This involves the reaction of 3-(2-iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes in the presence of a palladium catalyst and copper(I) iodide, along with triethylamine in N,N-dimethylformamide at room temperature . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a 3-oxo-2,3-dihydrobenzofuran core, which is a common feature in the compounds synthesized in the studies . The (Z)-configuration of the double bonds is crucial for the properties and reactivity of these molecules. The dichlorobenzylidene group in the compound of interest suggests that it may have been introduced through a benzylidene condensation reaction, which is a common synthetic strategy for such compounds.

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives can involve isomerization and photo-degradation reactions. For instance, (2Z,3Z)-2-benzylidene-2,3-dihydro-3-mesityl(phenyl)methylenebenzofuran can thermally isomerize to a (2Z,3E)-diene, which can undergo further thermal and photochemical reactions to yield various furan derivatives . Similarly, photo-isomerization and photo-degradation of (Z)-oximes have been studied, indicating that UV light can induce significant changes in the structure and composition of these molecules . These findings suggest that the compound may also be susceptible to similar reactions under thermal or photochemical conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, we can infer from related compounds that it may exhibit moderate solubility in organic solvents and could be sensitive to light and heat due to the presence of the benzofuran moiety and the (Z)-configuration . The dichlorobenzylidene group may also contribute to the compound's reactivity and stability, potentially affecting its photostability and isomerization behavior.

properties

IUPAC Name

methyl 2-[[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2O5/c1-10(19(23)24-2)25-12-4-5-13-16(9-12)26-17(18(13)22)8-11-3-6-14(20)15(21)7-11/h3-10H,1-2H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTACPMJBYYAWPB-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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